molecular formula C20H20N4O B2678202 N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine CAS No. 874009-94-6

N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2678202
CAS No.: 874009-94-6
M. Wt: 332.407
InChI Key: GOBVVIAEKVBMQR-UHFFFAOYSA-N
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Description

    Starting Materials: 4-methoxyphenylethylamine.

    Reaction: N-alkylation reaction using a suitable alkylating agent, such as an alkyl halide, under basic conditions to attach the 4-methoxyphenylethyl group to the pyrazoloquinazoline core.

  • Final Functionalization

      Starting Materials: Various reagents depending on the desired functional groups.

      Reaction: Functionalization reactions such as amination or methylation to achieve the final compound structure.

  • Industrial Production Methods

    Industrial production of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Pyrazoloquinazoline Core

        Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.

        Reaction: Cyclization reaction under acidic or basic conditions to form the pyrazoloquinazoline core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Typically carried out under controlled temperature and pH conditions.

        Products: Oxidized derivatives of the compound, potentially altering the methoxy or ethyl groups.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted under inert atmosphere to prevent unwanted side reactions.

        Products: Reduced forms of the compound, possibly affecting the quinazoline ring or the methoxy group.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).

        Products: Substituted derivatives, which can modify the electronic properties of the compound.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Halogenating Agents: Chlorine, bromine.

      Nucleophiles: Amines, alcohols.

    Scientific Research Applications

    N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine has been explored for various applications in scientific research:

    • Chemistry

        Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

        Material Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.

    • Biology

        Enzyme Inhibition: Studied as a potential inhibitor for certain enzymes, which could have implications in drug development.

        Molecular Probes: Used in the design of molecular probes for imaging and diagnostic purposes.

    • Medicine

        Drug Development: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

        Pharmacology: Studied for its interactions with various biological targets, contributing to the understanding of its pharmacokinetics and pharmacodynamics.

    • Industry

        Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.

    Mechanism of Action

    The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include:

      Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.

      Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Comparison with Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine can be compared with other compounds that have similar structures or functions:

    • N-[2-(4-ethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine

        Similarity: Both compounds have a pyrazoloquinazoline core and a phenylethyl substituent.

        Difference: The presence of an ethoxy group instead of a methoxy group, which can affect the compound’s electronic properties and reactivity.

    • 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine

        Similarity: Contains a quinazoline core and a phenylethyl substituent.

        Difference: The presence of a chloro group and the position of the substituents, which can influence the compound’s chemical behavior and biological activity.

    • N-[2-(4-methoxyphenyl)ethyl]-2-methylquinazolin-4-amine

        Similarity: Similar substituents and core structure.

        Difference: The position of the methyl group and the specific ring structure, which can lead to different reactivity and applications.

    These comparisons highlight the unique aspects of this compound, particularly its specific substituent positions and the resulting chemical and biological properties.

    Properties

    IUPAC Name

    N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20N4O/c1-14-13-19-22-20(17-5-3-4-6-18(17)24(19)23-14)21-12-11-15-7-9-16(25-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GOBVVIAEKVBMQR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCC4=CC=C(C=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    332.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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